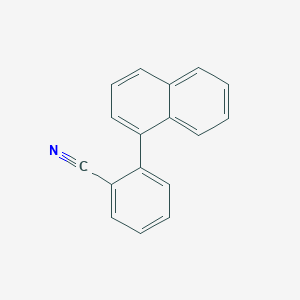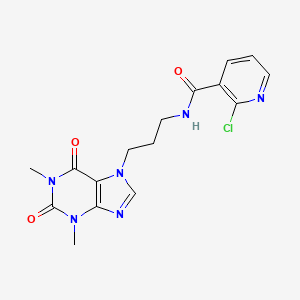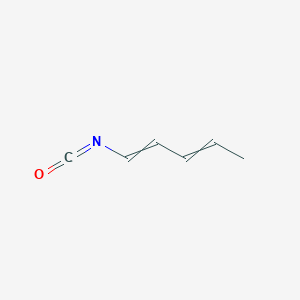
1-Isocyanatopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanatopenta-1,3-diene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a conjugated diene system The conjugated diene system consists of two double bonds separated by a single bond, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanatopenta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of penta-1,3-diene with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which subsequently undergoes rearrangement to yield the isocyanate compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanatopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group (-NH₂).
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines (R-NH₂) or alcohols (R-OH) can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas or carbamates.
Wissenschaftliche Forschungsanwendungen
1-Isocyanatopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.
Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 1-isocyanatopenta-1,3-diene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and bioconjugation. The conjugated diene system also allows for participation in pericyclic reactions, such as Diels-Alder reactions, which can form cyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Penta-1,3-diene: A simple conjugated diene without the isocyanate group.
1-Isocyanato-2-butene: A similar compound with an isocyanate group attached to a different diene system.
1-Isocyanato-3-methylbutadiene: A derivative with a methyl group attached to the diene system.
Uniqueness: 1-Isocyanatopenta-1,3-diene is unique due to the combination of the isocyanate group and the conjugated diene system. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
65899-54-9 |
|---|---|
Molekularformel |
C6H7NO |
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
1-isocyanatopenta-1,3-diene |
InChI |
InChI=1S/C6H7NO/c1-2-3-4-5-7-6-8/h2-5H,1H3 |
InChI-Schlüssel |
SAQICKJVFSPDMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


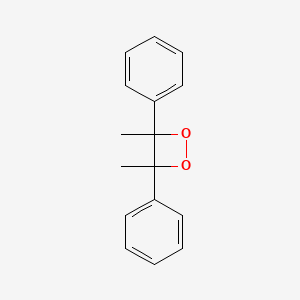
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
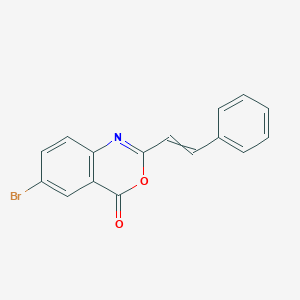
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
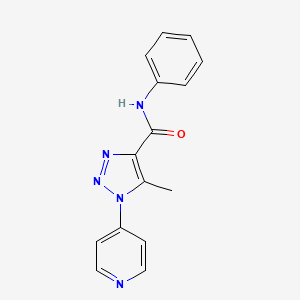
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
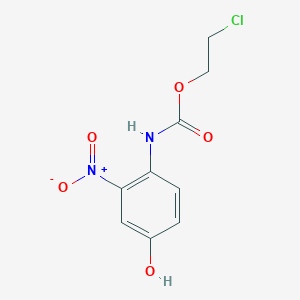



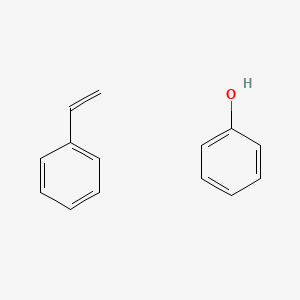
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
